3-(Perfluorooctyl)propanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-(Perfluorooctyl)propanol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of fluoroalkyl vinyl ethers and other fluorinated compounds.

Biology: Utilized in the study of membrane proteins and as a surfactant in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Employed as an additive in lubricants, surfactants, and firefighting foams.

Wirkmechanismus

Target of Action

It is used in the chemical, petrochemical, mechanical manufacturing, and electronics industries , suggesting that it may interact with a variety of molecular targets within these contexts.

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), a group to which 3-(perfluorooctyl)propanol belongs, have been shown to affect multiple aspects of the immune system .

Result of Action

Given its use in various industries , it’s likely that the compound has diverse effects depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s physical state, storage temperature, solubility, and other properties can be affected by environmental conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Perfluorooctyl)propanol can be synthesized by reacting perfluorooctanoic acid with ethanol under high temperature and high pressure conditions . Another method involves a multi-step reaction starting from perfluorooctyl iodide, which includes steps such as AIBN (azobisisobutyronitrile) at 75°C and reduction with lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods: The industrial production of this compound typically involves the perfluorination of suitable precursors under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Perfluorooctyl)propanol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.

Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluoroundecanoic acid

Comparison: 3-(Perfluorooctyl)propanol is unique due to its specific structure, which imparts distinct chemical and physical properties such as lower surface tension and higher thermal stability compared to other perfluorinated compounds . Unlike PFOA and PFOS, which have been restricted in many applications due to their bioaccumulative nature, this compound is considered a potential non-bioaccumulable alternative .

Biologische Aktivität

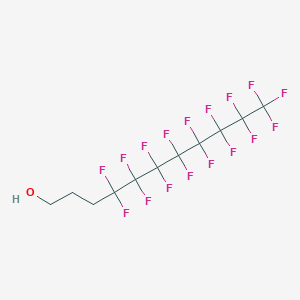

3-(Perfluorooctyl)propanol, a perfluoroalkyl compound, has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by a propanol backbone with a perfluorooctyl group, contributing to its amphiphilic nature, which is significant in various biological and industrial applications. Its molecular formula is , indicating the presence of both hydrophobic fluorinated chains and a hydrophilic hydroxyl group.

- Molecular Weight : 394.06 g/mol

- Boiling Point : Not extensively documented, but similar compounds exhibit high thermal stability.

- Solubility : Exhibits limited solubility in water, but good solubility in organic solvents due to its fluorinated structure.

This compound is primarily studied for its interactions with biological membranes and proteins. The compound's unique structure allows it to influence membrane fluidity and protein conformation, impacting various cellular processes.

Target of Action

- Membrane Proteins : Acts as a surfactant, modulating the activity of membrane proteins involved in signaling pathways.

- Steroidogenesis : In studies involving human adrenocortical carcinoma cells (H295R), it has been shown to stimulate steroidogenesis via the cyclic adenosine monophosphate (cAMP) signaling pathway.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, particularly those related to lipid metabolism and immune response. The compound is categorized under per- and polyfluoroalkyl substances (PFAS), which have been implicated in immunotoxicity .

Case Studies and Experimental Findings

-

Steroidogenesis Stimulation :

- In vitro studies demonstrated that exposure to this compound increased cAMP levels in H295R cells, leading to enhanced production of steroid hormones. This effect was dose-dependent, with lower concentrations yielding significant stimulation without adverse effects.

- Immunotoxicity Assessment :

- Respiratory Effects :

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Biological Research : Utilized in studies focusing on membrane dynamics and protein interactions.

- Drug Delivery Systems : Investigated for its potential as a carrier molecule due to its amphiphilic properties.

- Industrial Uses : Employed as an additive in lubricants and firefighting foams due to its stability and surfactant properties.

Safety and Environmental Considerations

Given the persistence of PFAS in the environment and their potential health implications, including bioaccumulation and toxicity, safety assessments are critical. Regulatory bodies are increasingly scrutinizing these compounds for their long-term effects on human health and ecosystems.

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTWAKFTSLUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379991 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-41-8 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?

A1: this compound acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the this compound tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.